4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
Description
4-Bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is a hydrazone-based compound featuring a benzohydrazide core substituted with a bromine atom at the para position and a 2-hydroxyphenyl ethylidene moiety. Hydrazones are versatile ligands due to their ability to coordinate with metal ions and participate in diverse applications, including chemosensing, corrosion inhibition, and enzyme inhibition . This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Properties
Molecular Formula |
C15H13BrN2O2 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
4-bromo-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(13-4-2-3-5-14(13)19)17-18-15(20)11-6-8-12(16)9-7-11/h2-9,19H,1H3,(H,18,20)/b17-10+ |
InChI Key |
NGGXIZNEXMJVTO-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Methodology
The primary synthetic pathway for 4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide involves the acid-catalyzed condensation of 4-bromobenzohydrazide with 1-(2-hydroxyphenyl)ethanone. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone linkage.
Procedure (adapted from crystallographic data):
-
Reagents :
-
4-Bromobenzohydrazide (2.72 g, 0.02 mol)
-
1-(2-Hydroxyphenyl)ethanone (4.30 g, 0.02 mol)
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Anhydrous ethanol (50 mL)
-
-
Synthesis :
The hydrazide and ketone are dissolved in ethanol and refluxed for 6 hours with stirring. The product precipitates as a yellow solid, which is collected by filtration, washed with cold ethanol, and dried under vacuum.
Critical Parameters :
Alternative Approaches and Modifications
While the ethanol-based method remains standard, variations in solvent (e.g., methanol, DMF) and catalysts (e.g., acetic acid) have been explored:
-
DMF as Solvent : Prolonged room-temperature crystallization in dimethylformamide (DMF) yields single crystals suitable for X-ray diffraction, though reaction rates are slower.
-
Acid Catalysis : Trace acetic acid accelerates imine formation but risks hydrolyzing the hydrazide precursor.
Structural and Spectroscopic Characterization
Crystallographic Analysis
X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
The molecule adopts an E configuration about the C=N bond (Fig. 1), with a dihedral angle of 22.3° between the aromatic rings. Intramolecular O–H⋯O hydrogen bonds (2.59 Å) and intermolecular N–H⋯O interactions (2.89 Å) stabilize the lattice.
Spectroscopic Data
-
IR Spectroscopy :
-
¹H NMR (DMSO-d₆, 400 MHz):
Mechanistic Insights and Tautomerism
The hydrazone exists in equilibrium between keto and enol tautomers (Fig. 2). The keto form dominates in solid state, as evidenced by X-ray data showing no enolic O–H bonds. In solution, tautomerization is influenced by pH and solvent polarity.
Tautomeric Equilibrium :
-
Keto Form : Stabilized by intramolecular H-bonding (O–H⋯O).
Purification and Crystallization
Recrystallization from DMF yields high-purity monocrystals. Key steps:
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Dissolve crude product in warm DMF (30 mL).
-
Cool slowly to room temperature over 30 days.
Purity Assessment :
Applications and Derivatives
While beyond the scope of preparation methods, this hydrazone serves as a precursor for transition metal complexes (e.g., Zn²⁺, Co²⁺) with antimicrobial activity. Functionalization at the phenolic oxygen or bromine site enables diversification into pharmacologically active agents .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzohydrazide derivatives, including 4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide. These compounds have been tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| T1 | S. aureus | High |
| T2 | E. coli | Moderate |
The compound's structure allows for effective interaction with bacterial cell walls, leading to cell lysis and death .
2. Antioxidant Properties
The antioxidant capabilities of this compound have also been investigated. Studies indicate that the presence of hydroxyl groups enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is correlated with the number of hydroxyl substituents on the aromatic ring structure .
3. Anti-inflammatory Potential
Preliminary research suggests that this compound exhibits anti-inflammatory properties, making it a candidate for further investigation as a therapeutic agent in inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines, which are pivotal in the inflammatory response .
Material Science Applications
1. Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes have shown potential in catalysis and material science applications due to their unique electronic properties and stability .
2. Single-Molecule Magnets
Recent advancements in organometallic chemistry have explored the use of benzohydrazide derivatives in creating single-molecule magnets (SMMs). These materials are significant for data storage and quantum computing applications due to their magnetic properties at the molecular level .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Satyanarayana et al. evaluated various benzohydrazide derivatives for their antibacterial efficacy using the nutrient agar method. This compound was among those tested, showing promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between this compound and target proteins involved in bacterial resistance mechanisms. These studies revealed high binding affinities, suggesting that this compound could be developed into an effective inhibitor against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The azomethine group (–NHN=CH–) is believed to play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Impacts
Halogen Substitution
- Bromine vs. Chlorine: The 4-bromo derivative exhibits distinct electronic effects compared to the 4-chloro analog (e.g., 4-chloro-N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]benzohydrazide in ). Chlorinated analogs are often used in crystallographic studies due to their predictable packing behaviors .
Hydrazone Moiety Modifications
- 2-Hydroxyphenyl vs. Pyridinyl: Replacing the 2-hydroxyphenyl group with pyridin-2-yl (as in 4-bromo-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide) introduces nitrogen-based coordination sites. This pyridinyl variant forms dinuclear copper(II) complexes with potent urease inhibition (IC50 = 1.38 µmol·L<sup>−1</sup>), highlighting the role of nitrogen donors in enhancing enzyme inhibitory activity . The hydroxyl group in the target compound facilitates hydrogen bonding and metal chelation, crucial for applications like corrosion inhibition and G3BP2 targeting .
- Methoxy and Nitro Substituents: Methoxy groups (e.g., 4-bromo-N′-(4-methoxybenzylidene)benzohydrazide) increase electron density, altering redox properties and adsorption behavior on metal surfaces .
Urease Inhibition
- The pyridin-2-yl analog (4-bromo-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide) demonstrates significant urease inhibition (IC50 = 1.38 µmol·L<sup>−1</sup>), attributed to its dinuclear copper(II) complex formation. In contrast, the target compound’s hydroxyl group may favor alternative biological targets, such as G3BP2 .
Corrosion Inhibition
- The non-brominated analog N'-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide (BZOH) shows moderate corrosion inhibition efficiency (73–85% at 500 ppm) on mild steel in acidic media. Theoretical studies reveal that bromine substitution could enhance adsorption energy due to increased molecular weight and polarizability, though experimental data for the brominated variant is pending .
Anticancer and Antiviral Potential
- The target compound is implicated in disrupting stress granule phase separation via G3BP2 interaction, a mechanism relevant to cancer and viral replication . Pyridinyl and chlorinated analogs lack this specific activity, underscoring the critical role of the 2-hydroxyphenyl group in G3BP2 targeting.
Physicochemical and Coordination Properties
Crystal Structures
- The target compound’s hydroxyl group facilitates dimerization via hydrogen bonding, as seen in related 2-hydroxyphenyl derivatives .
- Copper complexes of pyridinyl analogs exhibit square pyramidal coordination geometries, while hydroxylated variants may adopt octahedral or distorted geometries depending on substituents .
Theoretical Insights
- Density Functional Theory (DFT) studies on BZOH analogs reveal that electron-donating groups (e.g., hydroxyl) lower HOMO-LUMO gaps, enhancing corrosion inhibition. Bromine’s inductive effect could further modulate electron distribution, though computational data specific to the target compound is needed .
Data Tables
Table 1: Key Structural Analogs and Their Properties
Biological Activity
4-Bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom, a hydrazone linkage, and a hydroxyl group on the phenyl ring, which may contribute to its biological activity. The dihedral angle between the two aromatic rings is approximately 7.9°, and the compound exhibits both intra- and intermolecular hydrogen bonding, which influences its stability and reactivity in biological systems .
Antimicrobial Activity
Research has indicated that compounds with hydrazone structures, including this compound, may possess significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 15.625 to 125 μM, indicating moderate to strong antibacterial activity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >125 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. Preliminary investigations have demonstrated that it can inhibit the proliferation of various human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through its interaction with specific cellular targets .
Case Study: Cytotoxicity Assessment
A cytotoxicity assay was conducted using human breast cancer cell lines (MCF-7). The compound was found to exhibit an IC50 value of approximately 12 µM, indicating potent cytotoxic effects against these cells. Further studies are needed to elucidate the precise mechanisms by which this compound exerts its anticancer effects.
The biological activity of this compound is hypothesized to be linked to its ability to form hydrogen bonds with biological macromolecules, thereby influencing enzyme activities and receptor interactions. The presence of the hydroxyl group enhances its solubility and potential for interaction with polar biological targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparative Analysis of Hydrazone Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Bromine atom; hydroxyl group | Moderate antibacterial and anticancer activity |
| N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide | Methyl group instead of bromine | Lower reactivity; less effective against bacteria |
| N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide | Hydroxyl group at different position | Enhanced solubility; potential for increased bioactivity |
Q & A
Q. What is the synthetic methodology for preparing 4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide?
The compound is synthesized via a Schiff base condensation reaction between 4-bromobenzohydrazide and 2-hydroxyacetophenone derivatives. A typical procedure involves refluxing equimolar quantities of the hydrazide and carbonyl compound in acetone with anhydrous K₂CO₃ as a catalyst for 24 hours. The product is isolated by precipitation in ice water, followed by filtration and recrystallization in ethanol . Purity is confirmed via melting point analysis and thin-layer chromatography (TLC).
Q. Which characterization techniques are critical for confirming the structure of this compound?
- X-ray diffraction (XRD): Determines crystal system (monoclinic, space group C2/c), unit cell parameters (e.g., a = 27.805 Å, b = 7.9061 Å), and hydrogen bonding networks .
- NMR and IR spectroscopy: IR confirms the presence of C=N (Schiff base, ~1600 cm⁻¹) and Br-C stretching (~600 cm⁻¹). ¹H NMR identifies aromatic protons and the hydroxyl group (δ ~12 ppm) .
- Elemental analysis: Validates molecular formula (e.g., C₁₅H₁₃BrN₂O₂) .
Q. What structural features influence its reactivity and stability?
The compound’s planar Schiff base moiety (C=N) and intramolecular hydrogen bonding between the hydroxyl group and hydrazide nitrogen enhance stability. The bromine substituent increases steric hindrance, affecting solubility in polar solvents .
Q. How are common synthetic by-products or impurities identified?
By-products from incomplete condensation (e.g., unreacted hydrazide or aldehyde) are detected via HPLC or GC-MS. For example, residual 2-hydroxyacetophenone can be quantified using UV-vis spectroscopy at λ = 270 nm .
Q. What are the recommended storage conditions to ensure stability?
Store in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation or hydrolysis. Avoid exposure to light, as the aromatic bromine may undergo photodegradation .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
Q. How to resolve contradictions between XRD and NMR data in structural analysis?
If NMR suggests rotational freedom in the hydrazide moiety but XRD shows a rigid planar structure:
Q. What strategies are effective for synthesizing metal complexes with this ligand?
React the ligand with metal salts (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O) in ethanol under reflux. Monitor complexation via UV-vis spectroscopy (e.g., d-d transitions at 600–700 nm for Cu(II)) and conduct molar conductivity tests to confirm neutrality . Stability constants (log β) are determined via pH-metric titrations .
Q. How to evaluate its pharmacological potential, such as enzyme inhibition?
Q. What computational methods predict its reactivity in biological systems?
- ADMET profiling: Use SwissADME to predict bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions.
- Frontier molecular orbital (FMO) analysis: Calculate HOMO-LUMO gaps (ΔE ≈ 4.1 eV) to assess electron-transfer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
